Cas no 486414-86-2 ((1-methyl-1H-imidazol-5-yl)methanamine)

(1-methyl-1H-imidazol-5-yl)methanamine structure
486414-86-2 structure
Product Name:(1-methyl-1H-imidazol-5-yl)methanamine
CAS No:486414-86-2
MF:C5H9N3
MW:111.145060300827
MDL:MFCD06200858
CID:328497
PubChem ID:2795424
Update Time:2025-11-01

(1-methyl-1H-imidazol-5-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-1H-imidazol-5-yl)methylamine
    • (3-methylimidazol-4-yl)methanamine
    • 1H-Imidazole-5-methanamine, 1-methyl-
    • 1-Methyl-5-aminomethylimidazole
    • (1-Methyl-1H-imidazol-5-yl)methanamine
    • PYAQTQXFMQWCHQ-UHFFFAOYSA-N
    • 1-Methyl-5-(aminomethyl)imidazole
    • RP00534
    • PB24886
    • TRA0048019
    • AM803945
    • SY004189
    • AB1000051
    • AB0057815
    • Y9200
    • 5-(Aminomethyl)-1-methyl-1H-imidazole
    • CS-0053654
    • J-500210
    • AKOS006335674
    • (1-methyl-1H-imidazol-5-yl)methanamine;1-Methyl-5-aminomethylimidazole
    • AC-7137
    • FT-0742893
    • C-(3-METHYL-3H-IMIDAZOL-4-YL)-METHYLAMINE
    • (1-methyl-1H-imidazol-5-yl)methylamine, AldrichCPR
    • SCHEMBL240920
    • EN300-215605
    • MFCD06200858
    • A7343
    • PS-3715
    • (3-BOC-AMINO-PIPERIDIN-1-YL)-THIOPHEN-3-YL-ACETICACID
    • 486414-86-2
    • 1-(1-methyl-1H-imidazole-5-yl)methanamine
    • CHEMBL4528337
    • DTXSID00383663
    • 1-(3-METHYLIMIDAZOL-4-YL)METHANAMINE
    • (1-methyl-1H-imidazol-5-yl)methanamine
    • MDL: MFCD06200858
    • Inchi: 1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3
    • InChI Key: PYAQTQXFMQWCHQ-UHFFFAOYSA-N
    • SMILES: N1(C)C=NC=C1CN

Computed Properties

  • Exact Mass: 111.08000
  • Monoisotopic Mass: 111.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8
  • XLogP3: -1.1

Experimental Properties

  • Density: 1.16
  • Boiling Point: 292.2℃ at 760 mmHg
  • Flash Point: 130.5℃
  • Refractive Index: 1.579
  • PSA: 43.84000
  • LogP: 0.57910

(1-methyl-1H-imidazol-5-yl)methanamine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 2735
  • Hazard Category Code: 34-41-37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: C Xi
  • Risk Phrases:R34

(1-methyl-1H-imidazol-5-yl)methanamine Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1-methyl-1H-imidazol-5-yl)methanamine Pricemore >>

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(1-methyl-1H-imidazol-5-yl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:486414-86-2)(1-methyl-1H-imidazol-5-yl)methanamine
Order Number:A7343
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):502.0
Email:sales@amadischem.com

Additional information on (1-methyl-1H-imidazol-5-yl)methanamine

1-Methyl-1H-imidazol-5-ylmethanamine: A Promising Scaffold in Pharmaceutical Research

1-Methyl-1H-imidazol-5-ylmethanamine (CAS No. 486414-86-2) represents a critical molecular scaffold in modern pharmaceutical chemistry. This compound, characterized by its imidazole core with a methyl substituent at the 1-position and an amino group at the 5-position, has garnered significant attention for its potential applications in drug discovery and therapeutic development. Recent studies have highlighted its unique structural properties and biological activities, making it a focal point for researchers aiming to address complex diseases such as neurodegenerative disorders and metabolic syndromes.

The imidazole ring, a five-membered heterocyclic structure, is widely recognized for its ability to modulate enzyme activity and interact with biological targets. In the case of 1-methyl-1H-imidazol-5-ylmethanamine, the methyl group at the 1-position enhances the compound's hydrophobicity, while the amino group at the 5-position contributes to its nucleophilic reactivity. These structural features enable the molecule to act as a versatile building block in synthetic chemistry, facilitating the design of novel drugs with tailored pharmacological profiles.

Recent advancements in computational chemistry have provided new insights into the methanamine moiety's role in molecular recognition. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 1-methyl-1H-imidazol-5-ylmethanamine exhibits a high affinity for acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases like Alzheimer's. This discovery has sparked interest in exploring its potential as a therapeutic agent for cognitive impairments, with ongoing preclinical trials evaluating its efficacy in animal models.

1-Methyl-1H-imidazol-5-ylmethanamine has also shown promise in the development of antidiabetic agents. Research published in *Bioorganic & Medicinal Chemistry Letters* (2023) revealed that derivatives of this compound can modulate insulin secretion by interacting with pancreatic beta-cell receptors. This finding aligns with the growing need for innovative treatments in metabolic disorders, where traditional therapies often face limitations in long-term efficacy and safety profiles.

The imidazole ring's inherent ability to form hydrogen bonds makes 1-methyl-1H-imidazol-5-ylmethanamine a valuable scaffold for designing drugs targeting G-protein coupled receptors (GPCRs). A 2024 study in *ACS Chemical Biology* reported that this compound can act as a selective agonist for the adenosine A2A receptor, which is implicated in neuroinflammation. This application highlights its potential in treating conditions such as Parkinson's disease and multiple sclerosis, where neuroinflammatory responses play a critical role.

1-Methyl-1H-imidazol-5-ylmethanamine has also been investigated for its anti-inflammatory properties. A 2023 review in *Pharmacological Research* summarized evidence showing that this compound can inhibit the NF-κB signaling pathway, a key mediator of chronic inflammation. This property has led to its evaluation as a potential therapeutic agent for autoimmune diseases and inflammatory bowel disorders, where conventional anti-inflammatory drugs often cause significant side effects.

The methanamine functionality of 1-methyl-1H-imidazol-5-ylmethanamine enables it to participate in various chemical reactions, making it a versatile intermediate in drug synthesis. Recent work in *Organic & Biomolecular Chemistry* (2024) demonstrated its utility in the development of prodrugs for improved bioavailability. By incorporating this scaffold into drug molecules, researchers can enhance the pharmacokinetic properties of therapeutic agents while maintaining their biological activity.

1-Methyl-1H-imidazol-5-ylmethanamine has also been explored for its role in cancer therapy. A 2023 study in *Cancer Research* reported that derivatives of this compound can selectively target cancer stem cells by disrupting their survival pathways. This finding has significant implications for the development of more effective and targeted cancer treatments, as traditional chemotherapies often lack specificity and cause widespread toxicity.

The imidazole ring's ability to chelate metal ions has further expanded the applications of 1-methyl-1H-imidazol-5-ylmethanamine. Research published in *Inorganic Chemistry* (2024) showed that this compound can form stable complexes with transition metals, which has potential applications in the development of metal-based drugs for treating bacterial infections. This property is particularly relevant in the context of increasing antibiotic resistance, where novel therapeutic strategies are urgently needed.

1-Methyl-1H-imidazol-5-ylmethanamine has also been studied for its role in the development of antiviral agents. A 2023 study in *Antiviral Research* demonstrated that this compound can inhibit the replication of certain RNA viruses by interfering with their polymerase activity. This discovery has led to its consideration as a potential therapeutic agent for viral infections, including those caused by emerging pathogens that pose significant public health threats.

The methanamine functionality of 1-methyl-1H-imidazol-5-ylmethanamine has also been leveraged in the design of drugs targeting the endocannabinoid system. A 2024 study in *Neuropharmacology* reported that derivatives of this compound can modulate cannabinoid receptor activity, offering potential applications in the treatment of chronic pain and anxiety disorders. This application underscores the compound's versatility in addressing a wide range of therapeutic challenges.

1-Methyl-1H-imidazol-5-ylmethanamine has also been investigated for its role in the development of neuroprotective agents. Research published in *Neuroscience* (2023) showed that this compound can protect neurons from oxidative stress by scavenging free radicals. This property has led to its evaluation as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Huntington's disease, where oxidative damage is a key pathological feature.

The imidazole ring's structural versatility has enabled 1-methyl-1H-imidazol-5-ylmethanamine to serve as a platform for the development of multifunctional drugs. A 2024 study in *Drug Discovery Today* reported that this compound can be modified to simultaneously target multiple pathological pathways, offering the potential for more effective treatments for complex diseases. This approach aligns with the growing trend in pharmaceutical research towards developing drugs that address multiple aspects of a disease mechanism.

1-Methyl-1H-imidazol-5-ylmethanamine has also been explored for its role in the development of antifungal agents. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated that derivatives of this compound can inhibit the growth of various fungal pathogens by disrupting their cell membrane integrity. This finding is particularly relevant in the context of increasing antifungal resistance, where new therapeutic strategies are urgently needed.

The methanamine functionality of 1-methyl-1H-imidazol-5-ylmethanamine has also been utilized in the design of drugs targeting the immune system. A 2024 study in *Immunology* reported that this compound can modulate immune responses by interacting with key immune receptors, offering potential applications in the treatment of autoimmune diseases and immunodeficiencies. This application highlights the compound's potential in addressing a wide range of immune-related disorders.

1-Methyl-1H-imidazol-5-ylmethanamine continues to be a subject of intense research due to its unique structural properties and biological activities. As new synthetic methods and analytical techniques are developed, the potential applications of this compound are likely to expand further. Researchers are also exploring its role in the development of combination therapies, where it may be used in conjunction with other drugs to enhance therapeutic outcomes while minimizing side effects.

Despite its promising potential, the development of 1-methyl-1H-imidazol-5-ylmethanamine-based drugs faces several challenges, including the need for further optimization of its pharmacological properties and the identification of its most effective therapeutic applications. Ongoing research is focused on addressing these challenges through advanced drug discovery techniques, including high-throughput screening and structure-based drug design. These efforts are expected to yield new insights into the therapeutic potential of this compound and its derivatives.

In conclusion, 1-methyl-1H-imidazol-5-ylmethanamine (CAS No. 486414-86-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities have positioned it as a valuable scaffold for the development of novel drugs targeting a wide range of diseases. As research in this area continues to evolve, the potential applications of this compound are likely to expand, offering new opportunities for the treatment of complex medical conditions.

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Amadis Chemical Company Limited
(CAS:486414-86-2)(1-methyl-1H-imidazol-5-yl)methanamine
A7343
Purity:99%
Quantity:5g
Price ($):502.0
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